molecular formula C14H11ClO3 B12044699 2-(p-Tolyloxy)-5-chlorobenzoic acid

2-(p-Tolyloxy)-5-chlorobenzoic acid

Cat. No.: B12044699
M. Wt: 262.69 g/mol
InChI Key: OXKWNJVSWKFCAW-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)-5-chlorobenzoic acid (CAS: 273031) is a benzoic acid derivative characterized by a p-tolyloxy group (-O-C₆H₄-CH₃) at the 2-position and a chlorine atom at the 5-position of the aromatic ring. This compound exists as a white crystalline powder with a molecular weight of 172.57 g/mol and a melting point of 92–94°C (decomposition) . It may contain up to 15% m-chlorobenzoic acid as an impurity and exhibits a slight irritating odor.

Properties

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-(4-methylphenoxy)benzoic acid

InChI

InChI=1S/C14H11ClO3/c1-9-2-5-11(6-3-9)18-13-7-4-10(15)8-12(13)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

OXKWNJVSWKFCAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with p-Cresol Derivatives

A foundational approach involves nucleophilic aromatic substitution (SNAr) between 5-chloro-2-hydroxybenzoic acid and p-tolyl precursors. The phenolic oxygen of 5-chloro-2-hydroxybenzoic acid acts as a nucleophile, displacing a leaving group (e.g., halide) on p-tolyl substrates. For example, reacting methyl 5-chloro-2-hydroxybenzoate with 4-methylphenyl bromide in the presence of potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C facilitates ether bond formation. Subsequent hydrolysis of the methyl ester under acidic or basic conditions yields the target carboxylic acid.

This method’s efficiency depends on:

  • Base selection : K₂CO₃ or Cs₂CO₃ enhances deprotonation of the phenolic -OH group.

  • Solvent effects : DMF or dimethylacetamide (DMA) improves solubility of aromatic intermediates.

  • Temperature control : Reactions above 80°C minimize side-product formation from competing elimination pathways.

Ullmann-Type Coupling for Aryl Ether Formation

Copper-mediated Ullmann coupling offers an alternative route, particularly for substrates with electron-withdrawing groups that resist SNAr. A mixture of 5-chloro-2-iodobenzoic acid and p-cresol, heated with copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) in toluene at 110°C, achieves C–O bond formation. The iodinated benzoic acid precursor enhances reactivity compared to bromo or chloro analogues, reducing reaction times from >24 hours to 8–12 hours.

Critical parameters include:

  • Catalyst loading : 5–10 mol% CuI ensures complete conversion without excessive metal residues.

  • Ligand effects : Bidentate ligands stabilize Cu(I) intermediates, preventing oxidation to inactive Cu(II).

  • Post-reaction workup : Acidic extraction (pH 1–2) isolates the product from unreacted p-cresol.

Esterification-Hydrolysis Strategies

Methyl Ester Protection and Deprotection

To avoid carboxylic acid interference during etherification, methyl ester protection is widely employed. Thionyl chloride (SOCl₂) in methanol converts 5-chloro-2-hydroxybenzoic acid to its methyl ester at 60–70°C with >95% yield. Subsequent coupling with p-tolyl halides proceeds as described in Section 1.1. Final hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol (75–80°C) regenerates the carboxylic acid.

Optimization data :

StepConditionsYieldSource
EsterificationSOCl₂, MeOH, 70°C, 3h98%
EtherificationK₂CO₃, DMF, 90°C, 12h82%
Hydrolysis2M NaOH, EtOH/H₂O, 80°C, 6h89%

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling for solvent-free esterification. Mixing 5-chloro-2-hydroxybenzoic acid, p-tolyl bromide, and K₂CO₃ in a planetary mill (500 rpm, 2h) achieves 78% yield, reducing waste compared to traditional methods. This approach eliminates solvent recovery steps and shortens reaction times but requires precise control over milling energy to prevent degradation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Advanced Intermediates

Palladium-catalyzed coupling between 5-chloro-2-boronobenzoic acid esters and p-tolyl halides enables late-stage diversification. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/ethanol/water (8:8:1 v/v) at 100°C achieves 85–90% conversion. The boronic ester’s stability under basic conditions prevents protodeboronation, a common side reaction in Suzuki couplings.

Key advantages :

  • Functional group tolerance: Compatible with halides, esters, and ethers.

  • Scalability: Demonstrated at 100g scale with consistent yields.

Comparative Analysis of Methods

MethodYieldCostScalabilityGreen Metrics (E-factor)
SNAr with ester82%$$High8.2
Ullmann coupling75%$$$Moderate12.1
Mechanochemical78%$Low2.3
Suzuki coupling89%$$$$High9.8

E-factor = kg waste/kg product

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The benzoic acid moiety undergoes characteristic acid-base and nucleophilic acyl substitution reactions:

Neutralization Reactions

  • Reacts with bases (e.g., NaOH) to form water-soluble carboxylate salts:

    C14H11ClO3+NaOHC14H10ClO3Na+H2O\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{NaOH}\longrightarrow \text{C}_{14}\text{H}_{10}\text{ClO}_3\text{Na}+\text{H}_2\text{O}
    • Conditions : Room temperature in aqueous or alcoholic media .

Esterification

  • Forms esters via acid-catalyzed reactions with alcohols (e.g., methanol):

    C14H11ClO3+CH3OHH+C15H13ClO3+H2O\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{C}_{15}\text{H}_{13}\text{ClO}_3+\text{H}_2\text{O}
    • Typical catalysts : Concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) .

Chlorine Substitution Reactions

The electron-withdrawing chlorine atom at position 5 facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

Hydroxylation

  • Chlorine can be replaced by hydroxyl groups in alkaline media:

    C14H11ClO3+NaOH aq ΔC14H11O4+NaCl\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{NaOH aq }\xrightarrow{\Delta}\text{C}_{14}\text{H}_{11}\text{O}_4+\text{NaCl}
    • Conditions : Reflux with 10% NaOH at 120°C for 4–6 hours .

Amination

  • Reacts with amines (e.g., ammonia) under catalytic conditions:

    C14H11ClO3+NH3Cu2OC14H12NO3+HCl\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{NH}_3\xrightarrow{\text{Cu}_2\text{O}}\text{C}_{14}\text{H}_{12}\text{NO}_3+\text{HCl}
    • Catalyst : Copper(I) oxide in ethanol at 80°C .

Ether Cleavage Reactions

The p-tolyloxy group undergoes cleavage under strong acidic or reductive conditions:

Acidic Cleavage

  • Reaction with hydrobromic acid (HBr) yields 5-chlorosalicylic acid:

    C14H11ClO3+HBrC7H5ClO3+C7H7Br\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{HBr}\longrightarrow \text{C}_7\text{H}_5\text{ClO}_3+\text{C}_7\text{H}_7\text{Br}
    • Conditions : 48% HBr at reflux (120°C) for 8–12 hours .

Reductive Cleavage

  • Hydrogenolysis with palladium catalysts removes the p-tolyl group:

    C14H11ClO3+H2Pd CC7H5ClO3+C7H8\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_7\text{H}_5\text{ClO}_3+\text{C}_7\text{H}_8
    • Catalyst : 10% Pd/C in ethanol at 50 psi H₂ .

Electrophilic Aromatic Substitution

The aromatic rings undergo substitution reactions, with regioselectivity influenced by substituents:

Reaction Type Reagents/Conditions Product Position Yield
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h2-(p-Tolyloxy)-3-nitro-5-chlorobenzoic acidC372%
SulfonationH₂SO₄ (fuming), 40°C, 4 h2-(p-Tolyloxy)-5-chloro-3-sulfobenzoic acidC365%
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C, 1 h2-(p-Tolyloxy)-5-chloro-4-bromobenzoic acidC468%

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Reacts with arylboronic acids to form biaryl derivatives:

    C14H11ClO3+ArB OH 2Pd PPh3 4C14H11O3Ar+B OH 3+HCl\text{C}_{14}\text{H}_{11}\text{ClO}_3+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{14}\text{H}_{11}\text{O}_3\text{Ar}+\text{B OH }_3+\text{HCl}
    • Conditions : Tetrakis(triphenylphosphine)palladium(0), K₂CO₃, DMF/H₂O, 80°C .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ and HCl .

  • Photoreactivity : Undergoes partial dechlorination under UV light (λ = 254 nm) in aprotic solvents .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-(p-Tolyloxy)-5-chlorobenzoic acid exhibit significant anticancer properties. A study synthesized several compounds based on this structure and evaluated their efficacy against various cancer cell lines. The results indicated that certain derivatives showed promising growth inhibition rates, with GI50 values ranging from 0.40 to 15.8 μM, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies have shown that chlorinated benzoic acids can enhance the potency of antibiotics against multidrug-resistant bacteria. The incorporation of the p-tolyloxy group may contribute to improved interactions with bacterial targets, thereby enhancing the overall antimicrobial efficacy .

Case Study 1: Anticancer Evaluation

In a comprehensive study published in PubMed Central, researchers synthesized a series of derivatives from this compound and assessed their anticancer activities against various cell lines. The study highlighted two specific derivatives that exhibited significant growth inhibition, demonstrating the compound's potential as a lead structure for further development in cancer therapy .

Case Study 2: Antimicrobial Activity Against MRSA

A separate investigation focused on the antimicrobial properties of chlorinated benzoic acids, including this compound. The study found that compounds with para-substituents showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antibiotic candidates .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivitySignificant growth inhibition in various cancer cell lines ,
Antimicrobial PropertiesEnhanced potency against multidrug-resistant bacteria (e.g., MRSA) ,
Synthetic PathwaysMulti-step synthesis involving chlorination and esterificationGeneral knowledge

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Ether vs. Ester Groups

  • This compound contains a stable ether linkage (-O-C₆H₄-CH₃), which enhances lipophilicity compared to the ester-containing 2-(Acetyloxy)-5-chlorobenzoic acid (-OAc).

Halogen Substitution

  • Replacing the p-tolyloxy group with halogens significantly alters electronic properties. 5-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂) has a higher molecular weight (235.46 g/mol) than the parent compound due to bromine’s larger atomic radius. Bromine’s lower electronegativity compared to chlorine may reduce hydrogen-bonding capacity, affecting solubility .

Amino and Protecting Groups

  • 5-(Boc-amino)-2-chlorobenzoic acid (C₁₂H₁₄ClNO₄) incorporates a tert-butoxycarbonyl (Boc)-protected amine, increasing molecular weight (271.70 g/mol) and hydrophobicity. This derivative is critical in peptide synthesis, where the Boc group prevents undesired side reactions . In contrast, 5-Amino-2-chlorobenzoic acid (C₇H₆ClNO₂) lacks protection, enabling direct coordination to metal ions in Schiff base complexes, as seen in copper(II) coordination polymers .

Physicochemical Property Trends

  • Melting Points : The decomposition point of this compound (92–94°C) is lower than that of 5-Bromo-2-chlorobenzoic acid (reported melting points for brominated aromatics often exceed 150°C), reflecting differences in crystal packing influenced by halogen size .
  • Solubility: The Boc-protected amino derivative exhibits reduced aqueous solubility compared to the hydrophilic 5-amino-2-chlorobenzoic acid, highlighting the impact of protective groups on polarity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(p-Tolyloxy)-5-chlorobenzoic acid and its derivatives?

  • Methodological Answer : Synthesis often involves allyl ether intermediates and coupling reactions. For example, derivatives like (E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate are synthesized using EBX reagents (ethynyl benziodoxolones) under mild conditions with NaHCO₃ as a base. Typical yields range from 60% to 89%, depending on substituents and reaction time .
  • Key Steps :

  • Use of O-VBX (vinylbenziodoxolone) reagents for regioselective allylation.
  • Purification via column chromatography to isolate amorphous solids.
  • Confirmation of structure via NMR and HRMS .

Q. How is structural characterization performed for this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for identifying chemical environments, coupling constants (e.g., allylic protons at δ ~5.5–6.5 ppm), and aromatic substituents .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for benzoic acid derivatives) .
  • HRMS (ESI/QTOF) : Validates molecular weight and fragmentation patterns .

Q. What purification methods are effective for isolating this compound derivatives?

  • Methodological Answer :

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane is standard for separating isomers or eliminating impurities (e.g., 10% impurities in 3t were resolved using this method) .
  • Recrystallization : Effective for high-melting-point solids (e.g., derivatives with tert-butyl groups) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DME) improve reactivity in nucleophilic substitutions .
  • Catalyst Tuning : Use of Cs₂CO₃ enhances deprotonation of phenolic hydroxyl groups, accelerating allylation .
  • Temperature Control : Reactions at room temperature (20–25°C) minimize side products compared to heated conditions .
    • Example : Ethyl (S)-2-acetamido-3-(4-((2-(p-tolyloxy)allyl)oxy)phenyl)propanoate achieved 89% yield under optimized conditions .

Q. How can data contradictions arising from impure samples be resolved?

  • Methodological Answer :

  • Analytical Cross-Validation : Combine NMR with HPLC-MS to detect trace impurities (e.g., 10% impurity in 3t was identified via discrepancies in 13^13C NMR integrations) .
  • Selective Precipitation : Adjust solvent polarity to isolate the target compound from byproducts .

Q. What challenges exist in stereochemical analysis of epoxidized derivatives?

  • Methodological Answer :

  • Epoxidation Monitoring : Use 1^1H NMR to track stereoselectivity. For example, epoxidation of 3-ethyl-2-(p-tolyloxy)-2-((p-tolyloxy)methyl)oxirane (8a) showed diastereomeric ratios via splitting of oxirane protons .
  • X-ray Crystallography : Resolves ambiguous stereochemistry when NMR is inconclusive (not directly observed in evidence but recommended for advanced studies).

Q. How to design experiments for regioselective functionalization of the benzoic acid core?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., Cl at position 5) to guide allylation or iodination to specific positions .
  • Protection/Deprotection Strategies : Use acetyl or tert-butyl groups to temporarily block reactive sites during multi-step syntheses .

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